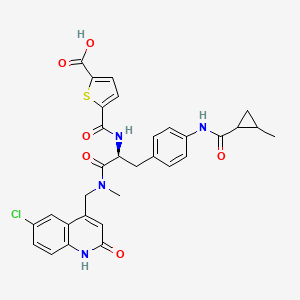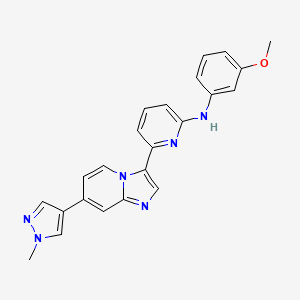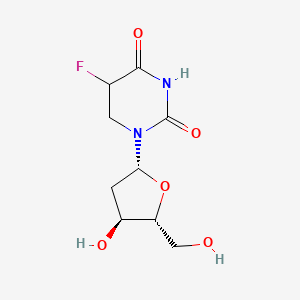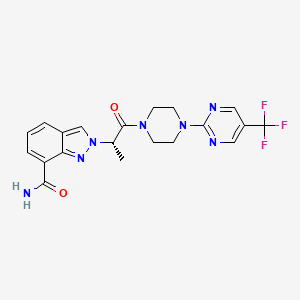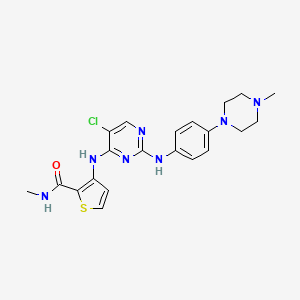
Heilaohuguosu G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heilaohuguosu G is a cyclolignan compound with hepatoprotective activity. It is derived from the fruits of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has shown potential in counteracting acetaminophen (APAP) toxicity, with a cell survival rate of 45.7% at a concentration of 10 μM in HepG-2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Heilaohuguosu G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Heilaohuguosu G has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan structures and reactions.
Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.
Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.
Industry: Utilized in the development of hepatoprotective agents and supplements
Mechanism of Action
Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Heilaohuguosu G is part of a group of cyclolignans, which includes other compounds such as:
- Heilaohuguosu A
- Heilaohuguosu B
- Heilaohuguosu C
- Heilaohuguosu D
- Heilaohuguosu E
- Heilaohuguosu F
Uniqueness
This compound is unique due to its specific hepatoprotective activity and its ability to counteract APAP toxicity with a significant cell survival rate. This distinguishes it from other cyclolignans, which may have different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C30H32O8 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1 |
InChI Key |
DKIOHPQGBJCENG-CFGVXLGMSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



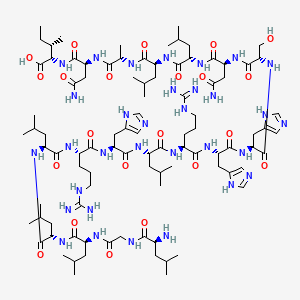



![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)


![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
